Furan-2-ylzinc bromide
CAS No.: 126204-75-9
Cat. No.: VC11686101
Molecular Formula: C4H3BrOZn
Molecular Weight: 212.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 126204-75-9 |
|---|---|
| Molecular Formula | C4H3BrOZn |
| Molecular Weight | 212.3 g/mol |
| IUPAC Name | bromozinc(1+);2H-furan-2-ide |
| Standard InChI | InChI=1S/C4H3O.BrH.Zn/c1-2-4-5-3-1;;/h1-3H;1H;/q-1;;+2/p-1 |
| Standard InChI Key | VZXHAIDBQGUYTN-UHFFFAOYSA-M |
| SMILES | C1=CO[C-]=C1.[Zn+]Br |
| Canonical SMILES | C1=CO[C-]=C1.[Zn+]Br |
Introduction
Synthesis and Preparation of Furan-2-ylzinc Bromide
The synthesis of Furan-2-ylzinc bromide typically involves the direct insertion of highly reactive zinc into a halogenated furan precursor. A prominent method, as described by Knochel and colleagues, utilizes Rieke zinc or commercial zinc powder in the presence of lithium chloride (LiCl) to facilitate the insertion into 2-bromofuran (Figure 1) . The reaction proceeds under mild conditions in tetrahydrofuran (THF), yielding the organozinc reagent with high efficiency. For instance, the preparation of 5-(1,3-dioxolan-2-yl)-2-furanylzinc bromide, a related compound, demonstrates the adaptability of this approach for functionalized furans .
Key Synthetic Steps:
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Halogenated Precursor: 2-Bromofuran serves as the starting material, where the bromine atom at the 2-position acts as the leaving group.
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Zinc Insertion: Activated zinc (e.g., Rieke zinc) reacts with 2-bromofuran in anhydrous THF, often with LiCl to enhance solubility and reactivity .
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Work-Up: The resultant Furan-2-ylzinc bromide is typically used in situ due to its sensitivity to moisture and oxygen, though it can be stabilized in THF under inert atmospheres.
Representative Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 0–25°C |
| Catalyst/Additive | LiCl |
| Yield | 85–95% |
Molecular Structure and Physicochemical Properties
Furan-2-ylzinc bromide features a five-membered aromatic furan ring with a zinc bromide group at the 2-position. The bromine atoms and oxygen in the furan ring contribute to its electronic structure, enhancing its nucleophilic character. Computational studies suggest that the zinc atom adopts a linear coordination geometry, bonded to the furan ring and bromide ions.
Physicochemical Data:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 291.38 g/mol | |
| Solubility | THF, DMF, DMSO | |
| Stability | Air- and moisture-sensitive |
The compound’s reactivity is influenced by the electron-withdrawing effect of the bromine atoms, which polarize the zinc-carbon bond, facilitating transmetalation in cross-coupling reactions .
Applications in Organic Synthesis
Furan-2-ylzinc bromide is predominantly employed in palladium-catalyzed cross-coupling reactions, such as Negishi and Suzuki-Miyaura couplings, to form biaryl or heteroaryl structures. For example, its reaction with 5-bromo-2-furaldehyde under Pd catalysis yields 5-substituted 2-furaldehydes, valuable intermediates in pharmaceutical synthesis .
Mechanistic Insights:
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Transmetalation: The zinc reagent transfers the furyl group to a palladium catalyst, forming a Pd(II) intermediate.
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Reductive Elimination: The Pd(II) species undergoes elimination to generate the desired carbon-carbon bond .
Case Study:
In the synthesis of antifungal agents, Furan-2-ylzinc bromide was coupled with aryl halides to produce furan-containing propanoic acid derivatives, which exhibited activity against Candida albicans . This underscores its utility in accessing bioactive molecules.
Comparative Analysis with Related Organozinc Reagents
Furan-2-ylzinc bromide exhibits distinct advantages over other organozinc reagents:
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Enhanced Solubility: The furan ring improves solubility in polar aprotic solvents compared to purely alkyl-based zinc reagents .
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Regioselectivity: The 2-position substitution directs coupling reactions to specific sites on aromatic partners, reducing side products .
Future Directions and Research Opportunities
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